molecular formula C19H25FN2O3 B2743289 tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate CAS No. 1713160-81-6

tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Cat. No. B2743289
CAS RN: 1713160-81-6
M. Wt: 348.418
InChI Key: XMQPIYIOYAGXML-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a chemical compound used in scientific research. It is also known as BMS-986001 and is a selective inhibitor of the tyrosine kinase receptor Axl. Axl is a protein that is involved in cell growth, survival, and migration. The inhibition of Axl has potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Enantioselective Synthesis and Intermediate Development

  • The compound has been explored in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. A key step involves iodolactamization, leading to highly functionalized derivatives, highlighting its utility in synthesizing complex molecules with specific stereochemical configurations (Campbell et al., 2009).

Stereochemistry and Chemical Synthesis

  • Research demonstrates the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from 3-cyclohexene-1-carboxylic acid. The control over stereochemistry at specific carbon centers showcases the compound's versatility in synthesizing stereochemically complex intermediates for factor Xa inhibitors (Xin Wang et al., 2017).

Material Science and Sensory Materials

  • In material science, derivatives like tert-butyl carbazole have been utilized to construct strong blue emissive nanofibers . These nanofibers exhibit potential as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the compound's applicability in developing chemosensors and material science innovations (Jiabao Sun et al., 2015).

Evaluation of tert-Butyl Isosteres

  • The tert-butyl group's role in medicinal chemistry has been evaluated, emphasizing its influence on the physicochemical and pharmacokinetic properties of bioactive compounds. This study provides insights into how tert-butyl isosteres, including the compound , can modulate drug properties, impacting lipophilicity and metabolic stability (Matthias V. Westphal et al., 2015).

Chemical Ionization and Reactivity Studies

  • Investigating the reactivity of the tert-butyl cation with tertiary alcohols, studies have shown a complex pattern of reactivity, challenging the assumption that simple proton transfer dominates. This research into ion/molecule reactions enhances understanding of chemical ionization processes and the reactivity of compounds containing tert-butyl groups (H. Audier et al., 1992).

properties

IUPAC Name

tert-butyl N-[4-(4-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-13-7-9-14(10-8-13)22-11-12-5-4-6-15(20)16(12)17(22)23/h4-6,13-14H,7-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQPIYIOYAGXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

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